molecular formula C10H8N4O B13496179 2-Amino-1-cyanoindolizine-3-carboxamide

2-Amino-1-cyanoindolizine-3-carboxamide

Cat. No.: B13496179
M. Wt: 200.20 g/mol
InChI Key: ZNLQQZHQZUAMRV-UHFFFAOYSA-N
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Description

2-Amino-1-cyanoindolizine-3-carboxamide is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-cyanoindolizine-3-carboxamide typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyanoindolizine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the indolizine ring.

Scientific Research Applications

2-Amino-1-cyanoindolizine-3-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its structural features, it is being investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-1-cyanoindolizine-3-carboxamide involves its interaction with specific molecular targets. The presence of the carboxamide moiety allows it to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Another indole derivative with similar structural features but different biological activities.

    2-Aminoindole: Lacks the cyano and carboxamide groups, leading to different chemical and biological properties.

    1-Cyanoindole: Similar to 2-amino-1-cyanoindolizine-3-carboxamide but without the amino and carboxamide groups.

Uniqueness

This compound is unique due to the combination of its amino, cyano, and carboxamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

2-amino-1-cyanoindolizine-3-carboxamide

InChI

InChI=1S/C10H8N4O/c11-5-6-7-3-1-2-4-14(7)9(8(6)12)10(13)15/h1-4H,12H2,(H2,13,15)

InChI Key

ZNLQQZHQZUAMRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)N)N)C#N

Origin of Product

United States

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